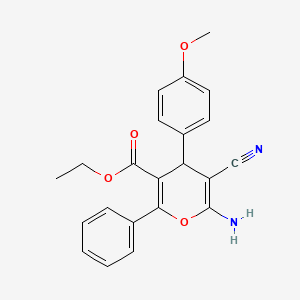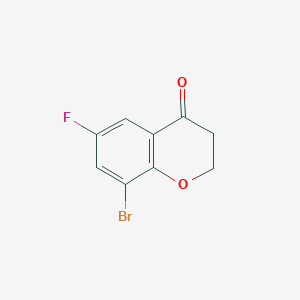
8-Bromo-6-fluorochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-fluorochroman-4-one is a heterobicyclic compound with the CAS Number: 1092350-87-2 . It has a molecular weight of 245.05 . The IUPAC name for this compound is 8-bromo-6-fluoro-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C9H6BrFO2 . The InChI code for this compound is 1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a dry environment at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthetic Applications: Research has focused on the synthesis of complex molecules, where bromo- and fluoro-substituted compounds serve as intermediates for producing biologically active compounds. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the utility of bromo-fluoro substituents in creating intermediates for pharmaceutical development (Wang et al., 2016).
Material Science and Photophysics
- Optical Properties and Sensing: Compounds with bromo and fluoro substituents have been investigated for their optical properties, such as in the development of novel fluorescence sensing systems. A study on a bichromophoric system based on rhodamine 6G and 1,8-naphthalimide fluorophores showcases the potential of such compounds in sensor development, highlighting how modifications can influence energy transfer and sensing capabilities (Georgiev et al., 2015).
Biological Applications
- Radiosensitization: The interaction of brominated nucleobases with low-energy electrons, as studied in 8-Bromoadenine, indicates the potential of bromo-substituted compounds in enhancing the efficacy of radiation therapy for cancer by acting as radiosensitizers. This research suggests a mechanism where electron attachment to such compounds could induce DNA damage in cancerous cells, thereby increasing the therapeutic index of radiation treatments (Schürmann et al., 2017).
Pharmacology
- Fluoroquinolone Antibiotics: The influence of C-8 substituents on the antibacterial activity of fluoroquinolones against Mycobacteria has been studied, showing that specific substitutions at this position can enhance bacteriostatic and bactericidal actions, as well as reduce the emergence of resistant mutants. This underscores the role of halogen substituents in modulating the pharmacological properties of therapeutic agents (Dong et al., 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fumes) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
While specific future directions for 8-Bromo-6-fluorochroman-4-one were not found in the search results, it is known that chromanone derivatives are significant structural entities in the field of medicinal chemistry . They act as major building blocks in a large class of medicinal compounds . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Mécanisme D'action
Target of Action
8-Bromo-6-fluorochroman-4-one is a heterobicyclic compound . More research is needed to identify its primary targets and their roles.
Mode of Action
Chromanone, a structurally similar compound, exhibits significant variations in biological activities . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Biochemical Pathways
Chromanone, a compound structurally similar to this compound, is associated with diverse biological activities . It shows various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity . .
Result of Action
Chromanone derivatives have been used as active compounds in cosmetic preparations for care, improvement, and refreshment of the texture of the skin and hairs, and for treatment of skin as well as hair-related defects like inflammation, allergies, or wound healing process .
Propriétés
IUPAC Name |
8-bromo-6-fluoro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLVYCPSTDBXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2942588.png)
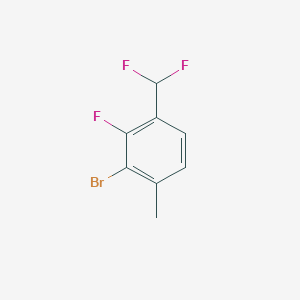
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide](/img/structure/B2942591.png)

![methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2942595.png)
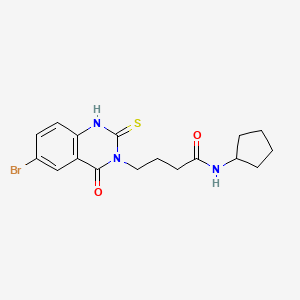
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)
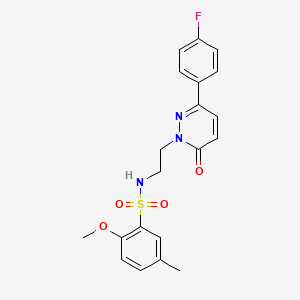
![(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942602.png)
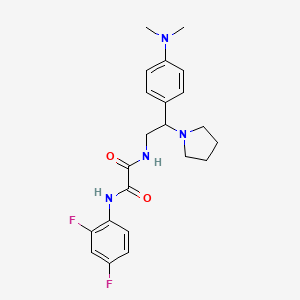

![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)
![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2942608.png)
